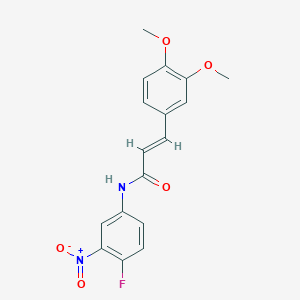![molecular formula C17H16O3 B5844014 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid, also known as PMPB, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the activity of the mitochondrial calcium uniporter (MCU). The MCU is a protein complex that plays a crucial role in the regulation of calcium homeostasis in cells, and its dysregulation has been linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Mechanism of Action
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid selectively inhibits the activity of MCU by binding to its regulatory subunit, mitochondrial calcium uptake 1 (MICU1), and preventing the calcium-induced activation of MCU. This leads to a decrease in mitochondrial calcium uptake and a reduction in mitochondrial membrane potential, which in turn reduces mitochondrial reactive oxygen species (ROS) production and protects against oxidative stress.
Biochemical and Physiological Effects:
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including reducing mitochondrial calcium overload, protecting against oxidative stress, and improving mitochondrial function. 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has also been shown to reduce tumor growth and metastasis in various cancer models by inhibiting cancer cell metabolism and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid in lab experiments is its ability to selectively inhibit the activity of MCU without affecting other calcium channels or transporters. This allows for precise investigation of the role of MCU in various physiological and pathological processes. However, one limitation of using 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid is its relatively low potency, which requires higher concentrations to achieve significant inhibition of MCU activity.
Future Directions
There are several future directions for the research on 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid, including the development of more potent and selective inhibitors of MCU, the investigation of the role of MCU in other diseases, such as diabetes and obesity, and the exploration of the therapeutic potential of MCU inhibition in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid on mitochondrial function and cellular signaling.
Synthesis Methods
The synthesis of 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid involves the reaction of 4-hydroxybenzaldehyde with 2-(1-propen-1-yl)phenol in the presence of a base catalyst, followed by oxidation with potassium permanganate to yield the final product. The purity of the synthesized 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been used extensively in scientific research to investigate the role of MCU in various physiological and pathological processes. For example, 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been shown to protect against ischemia-reperfusion injury in the heart by reducing mitochondrial calcium overload and oxidative stress. 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has also been used to study the role of MCU in neuronal calcium signaling and neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid has been used to investigate the role of MCU in cancer cell metabolism and proliferation.
properties
IUPAC Name |
4-[[2-[(E)-prop-1-enyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-5-14-6-3-4-7-16(14)20-12-13-8-10-15(11-9-13)17(18)19/h2-11H,12H2,1H3,(H,18,19)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQRVQYSXFEQR-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
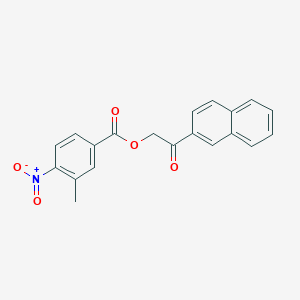
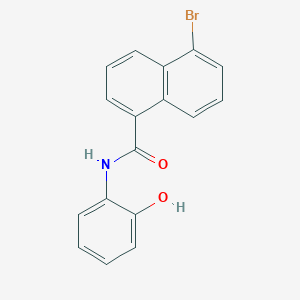
![N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)
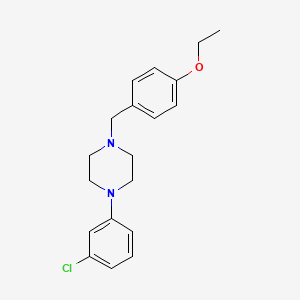
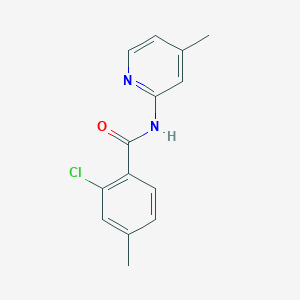
![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)
